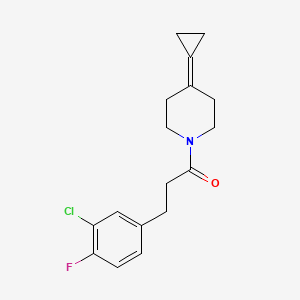
3-(3-Chloro-4-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-Chloro-4-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one, also known as CPP, is a synthetic compound used in scientific research. It belongs to the class of arylcyclohexylamines and is structurally similar to phencyclidine (PCP). CPP has been widely studied for its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia.
Scientific Research Applications
Synthesis and Characterization
- The compound and its derivatives have been synthesized through various chemical reactions, such as the Claisen-Schmidt condensation reaction, to study their structural and chemical properties. Characterization techniques like FT-IR, elemental analysis, and single crystal X-ray diffraction have been employed to elucidate their molecular structures and intermolecular interactions (Salian et al., 2018).
Antimicrobial Activity
- Some derivatives have demonstrated antimicrobial activity, indicating potential applications in developing new antimicrobial agents. The synthesis of novel derivatives and their evaluation against various microbial strains highlight their significance in the search for new therapeutic agents (Nagamani et al., 2018).
Antibacterial Agents
- Research into fluorine-containing thiadiazolotriazinones, including derivatives of the compound , has shown promising antibacterial activities. This suggests the potential for these compounds to be developed into new antibacterial drugs (Holla et al., 2003).
Chemical Reactivity and Molecular Geometry
- Studies on the molecular geometry, chemical reactivity, and quantum chemical aspects of similar compounds provide insights into their electronic structures and potential reactivity. This knowledge is crucial for designing compounds with desired biological or chemical properties (Satheeshkumar et al., 2017).
Pesticidal Activities
- Derivatives of "3-(3-Chloro-4-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one" have been explored for their pesticidal activities, showing effectiveness against certain pests. This line of research opens up possibilities for the development of new pest control agents (Choi et al., 2015).
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO/c18-15-11-12(1-5-16(15)19)2-6-17(21)20-9-7-14(8-10-20)13-3-4-13/h1,5,11H,2-4,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEWXQNHUZEDGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)CCC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


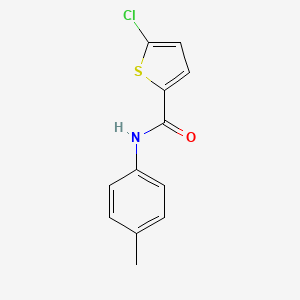
![Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2795820.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2795821.png)
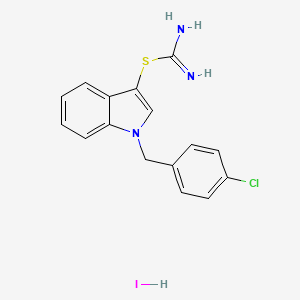

![3,9-dimethyl-7-propyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2795827.png)
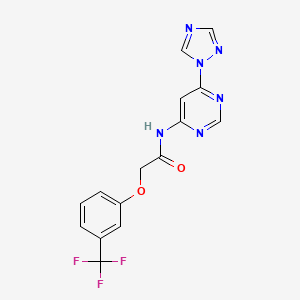
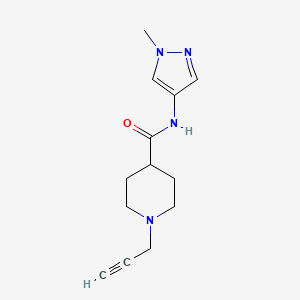
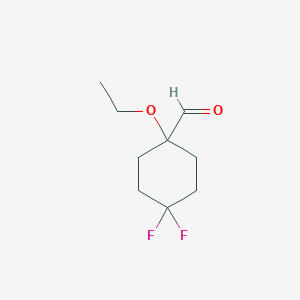
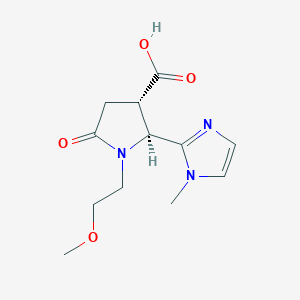

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2795838.png)
![(2E)-3-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoacrylic acid](/img/structure/B2795839.png)